Enhanced Lipophilicity Drives Superior Membrane Permeability and Bioavailability
2-(Trifluoromethoxy)benzoic acid exhibits significantly higher lipophilicity compared to its non-fluorinated and chlorinated ortho-analogs, a critical parameter for passive membrane diffusion and oral bioavailability [1]. It possesses an XLogP3 of 2.8 [2] and an ACD/LogP of 2.53 . In contrast, the less lipophilic 2-methoxybenzoic acid has a LogP of 1.47 [3], while the chlorinated analog 2-chlorobenzoic acid has a LogP of 2.04 [4]. Even the closely related 2-(trifluoromethyl)benzoic acid shows a comparable, but often lower, LogP of 2.49 .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3: 2.8; ACD/LogP: 2.53 |
| Comparator Or Baseline | 2-Methoxybenzoic acid (LogP: 1.47), 2-Chlorobenzoic acid (LogP: 2.04), 2-(Trifluoromethyl)benzoic acid (LogP: 2.49) |
| Quantified Difference | 1.01 to 1.33 log units higher than methoxy analog |
| Conditions | Predicted partition coefficient values (XLogP3, ACD/LogP) for neutral species. |
Why This Matters
Higher lipophilicity directly correlates with improved membrane permeability and bioavailability, making this compound a preferred starting material for developing orally active drug candidates.
- [1] ChemicalBook India. 2-(Trifluoromethoxy)benzoic acid. XLogP3 value. View Source
- [2] ChemicalBook India. 2-(Trifluoromethoxy)benzoic acid. XLogP3 value. View Source
- [3] ChemAxon via Chembase. 2-Methoxybenzoic acid. LogP value. View Source
- [4] ChemTradeHub. 2-Chlorobenzoic acid. LogP value. View Source
